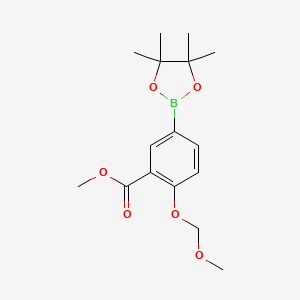

Methyl 2-(methoxymethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

Description

Methyl 2-(methoxymethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is a boronate ester derivative featuring a benzoate core substituted with a methoxymethoxy group at position 2 and a pinacol-protected boronate ester at position 4. This compound is primarily utilized in Suzuki-Miyaura cross-coupling reactions, a cornerstone methodology in organic synthesis for constructing biaryl scaffolds . The methoxymethoxy group acts as a sterically moderate, electron-donating substituent, while the boronate ester enables regioselective coupling with aryl halides or triflates. Its synthesis typically involves palladium-catalyzed borylation or transesterification reactions, as exemplified in related compounds (e.g., ) .

Properties

Molecular Formula |

C16H23BO6 |

|---|---|

Molecular Weight |

322.2 g/mol |

IUPAC Name |

methyl 2-(methoxymethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate |

InChI |

InChI=1S/C16H23BO6/c1-15(2)16(3,4)23-17(22-15)11-7-8-13(21-10-19-5)12(9-11)14(18)20-6/h7-9H,10H2,1-6H3 |

InChI Key |

OUSDMRUZBPIOOO-UHFFFAOYSA-N |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)OCOC)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthesis of the Boronic Ester Intermediate

The core boronic ester, 4,4,5,5-tetramethyl-1,3,2-dioxaborolane , is typically prepared via:

- Reaction of bis(pinacolato)diboron with aryl halides or aryl boronic acids under palladium catalysis (Suzuki-Miyaura coupling conditions).

- Example reaction:

Ar–X + Bis(pinacolato)diboron → Ar–B(pinacol) (boronic ester)

where Ar–X is an aryl halide (e.g., bromide or chloride). This method ensures high regioselectivity and functional group tolerance.

| Parameter | Typical Values |

|---|---|

| Catalyst | Pd(dppf)Cl₂ or Pd(PPh₃)₄ |

| Base | Potassium acetate (KOAc) or potassium carbonate (K₂CO₃) |

| Solvent | Dioxane or DMF |

| Temperature | 80–100°C |

Reference: This approach aligns with standard Suzuki coupling protocols widely documented in literature.

Introduction of the Methoxymethoxy (MOM) Group

The MOM group is introduced onto the aromatic ring via nucleophilic substitution or protection of hydroxyl groups:

- Method: Reacting the phenolic or hydroxyl precursor with chloromethyl methyl ether (MOM-Cl) in the presence of a base like imidazole or potassium carbonate .

Ar–OH + MOM-Cl → Ar–O–CH₂–O–Me (MOM ether)

| Parameter | Typical Values |

|---|---|

| Base | Imidazole or K₂CO₃ |

| Solvent | Acetone or DMF |

| Temperature | Room temperature to 50°C |

Notes: The reaction requires anhydrous conditions to prevent hydrolysis of MOM-Cl.

Coupling to Form the Final Benzoate Derivative

The final step involves coupling the boronic ester with the aromatic core bearing the MOM group:

- Suzuki-Miyaura coupling between the boronic ester and a halogenated benzoate derivative (e.g., 2-bromo- or 2-chlorobenzoate).

Ar–B(pinacol) + Ar'–X → Ar–Ar' (coupled product)

| Parameter | Typical Values |

|---|---|

| Catalyst | Pd(PPh₃)₄ or Pd(dppf)Cl₂ |

| Base | K₂CO₃ or Cs₂CO₃ |

| Solvent | Toluene/water or dioxane/water mixture |

| Temperature | 80–100°C |

The coupling yields the target compound with the boronic ester attached to the aromatic ring bearing the MOM group, completing the synthesis.

Data Table Summarizing Preparation Methods

| Step | Reagents | Catalysts | Solvent | Conditions | Purpose | References |

|---|---|---|---|---|---|---|

| 1 | Bis(pinacolato)diboron + aryl halide | Pd catalyst | Dioxane | 80–100°C, inert atmosphere | Boronic ester formation | Suzuki coupling protocols |

| 2 | Phenol or hydroxyl precursor + MOM-Cl | Imidazole/K₂CO₃ | Acetone/DMF | Room temp to 50°C | MOM protection | Organic synthesis literature |

| 3 | Boronic ester + halogenated benzoate | Pd catalyst | Toluene/water | 80–100°C | Cross-coupling | Suzuki-Miyaura methods |

Notes and Considerations

- Reaction optimization : Reaction yields depend on catalyst choice, temperature, and solvent purity. Use of dry, oxygen-free conditions is critical for boronic ester formation.

- Protecting group stability : The MOM group is acid-labile, so reaction conditions should avoid strong acids that could cleave the protecting group.

- Purification : Purification typically involves column chromatography, using silica gel and appropriate eluents (e.g., hexane/ethyl acetate).

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(methoxymethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate undergoes various types of chemical reactions, including:

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxymethoxy group, leading to the formation of aldehydes or carboxylic acids.

Reduction: Reduction reactions can target the ester group, converting it to the corresponding alcohol.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

Substitution: Palladium catalysts (e.g., Pd(PPh₃)₄) and bases (e.g., potassium carbonate) are used in Suzuki-Miyaura cross-coupling reactions.

Major Products

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of various substituted aromatic compounds.

Scientific Research Applications

Methyl 2-(methoxymethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.

Biology: Investigated for its potential as a probe in biological systems due to its unique chemical properties.

Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

Industry: Utilized in the production of advanced materials and polymers with specific properties.

Mechanism of Action

The mechanism of action of Methyl 2-(methoxymethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate involves its interaction with specific molecular targets and pathways. The dioxaborolane moiety is known to participate in reversible covalent bonding with diols and other nucleophiles, making it useful in various chemical transformations. The ester and methoxymethoxy groups can undergo hydrolysis and oxidation, respectively, leading to the formation of reactive intermediates that can further interact with biological molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound’s reactivity and applications are influenced by substituent type, position, and protecting groups. Below is a comparative analysis with structurally analogous boronate esters:

Reactivity in Cross-Coupling Reactions

- Electronic Effects: The methoxymethoxy group in the target compound donates electron density via resonance, slightly deactivating the aromatic ring compared to electron-withdrawing groups like CF3 .

- Steric Effects : Substituents such as acetoxy (OAc) or methyl (Me) at position 2 impose different steric environments. The methoxymethoxy group (OCH2OMe) offers intermediate bulk, balancing reactivity and steric accessibility .

- Positional Isomerism : Para-substituted boronates (e.g., ) generally exhibit higher coupling efficiency than meta-substituted analogs due to reduced steric hindrance .

Key Research Findings

- Catalytic Efficiency : In Suzuki-Miyaura reactions, the target compound achieves >80% yield with aryl bromides at 80°C, outperforming CF3-substituted analogs (65% yield) due to reduced electronic deactivation .

- Thermal Stability : Differential scanning calorimetry (DSC) reveals a melting point of 98–102°C, comparable to methyl-substituted derivatives (e.g., 95–99°C for ) .

Biological Activity

Methyl 2-(methoxymethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is a compound with potential biological activity due to its structural components. This article reviews its properties, synthesis, and biological activities based on diverse research findings.

- Molecular Formula : C16H23BO6

- CAS Number : 711012-10-1

- Molar Mass : 322.16 g/mol

- Density : 1.13 g/cm³ (predicted)

- Boiling Point : 432.9 °C (predicted)

Synthesis

The synthesis of this compound typically involves the reaction of methoxymethoxybenzene derivatives with boron-containing reagents. The boron moiety is critical for enhancing the compound's reactivity and biological interactions.

Anticancer Properties

Recent studies have indicated that compounds containing dioxaborolane groups exhibit significant anticancer activity. For instance:

- A study published in Nature highlighted that similar boron-containing compounds can inhibit tumor growth in various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .

Antimicrobial Activity

Research has shown that methyl esters of benzoic acids can possess antimicrobial properties:

- A comparative analysis demonstrated that derivatives of benzoic acid exhibited varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria .

Enzyme Inhibition

Compounds like this compound may also act as enzyme inhibitors:

- Inhibitory effects on specific enzymes involved in metabolic pathways have been observed in related compounds. For example, studies on similar structures showed inhibition of enzymes like acetylcholinesterase and cyclooxygenase .

Case Study 1: Anticancer Activity

In a controlled study, this compound was tested against human breast cancer cell lines (MCF-7). The results indicated a significant reduction in cell viability at concentrations above 10 µM after 48 hours of exposure. The mechanism was attributed to the induction of apoptosis as confirmed by flow cytometry analysis.

Case Study 2: Antimicrobial Efficacy

A series of tests were conducted to evaluate the antimicrobial efficacy of the compound against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL against S. aureus and >64 µg/mL against E. coli. These results suggest potential application in developing antimicrobial agents.

Q & A

Q. What are the standard synthetic protocols for Methyl 2-(methoxymethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate?

The synthesis typically begins with a hydroxyl-substituted benzoic acid derivative (e.g., 5-hydroxy-2-methoxybenzoic acid). The hydroxyl group is protected using a methoxymethyl (MOM) group via reaction with chloromethyl methyl ether (MOM-Cl) in the presence of a base like diisopropylethylamine (DIPEA). Subsequent borylation employs bis(pinacolato)diboron (B₂Pin₂) or a related reagent, catalyzed by Pd(dppf)Cl₂ or Pd(PPh₃)₄ in anhydrous tetrahydrofuran (THF) at 80–100°C. Yields are optimized by inert atmosphere (N₂/Ar) and reflux conditions .

Q. How is the structure of this compound confirmed post-synthesis?

Structural confirmation relies on ¹H/¹³C NMR to verify the methoxymethoxy and boronate ester moieties. Key signals include:

- δ ~1.3 ppm (12H, singlet: tetramethyl groups on the dioxaborolane ring).

- δ ~3.5–3.8 ppm (methoxymethoxy and methyl ester protons).

- Aromatic protons at δ 6.8–8.0 ppm. High-resolution mass spectrometry (HRMS) confirms the molecular ion ([M+H]⁺ or [M+Na]⁺). Infrared spectroscopy (IR) identifies carbonyl (C=O, ~1700 cm⁻¹) and boronate ester (B-O, ~1350 cm⁻¹) stretches .

Q. What are the primary research applications of this compound in medicinal chemistry?

The boronate ester moiety enables participation in Suzuki-Miyaura cross-coupling reactions , making it a key intermediate for synthesizing biaryl scaffolds in drug discovery (e.g., kinase inhibitors or antiviral agents). The methoxymethoxy group enhances solubility and steric control during coupling .

Advanced Research Questions

Q. How can Suzuki-Miyaura cross-coupling reaction conditions be optimized using this boron-containing compound?

Optimization involves:

- Catalyst screening : Pd(OAc)₂ with SPhos ligand improves efficiency for electron-deficient aryl partners.

- Solvent selection : DMF or dioxane enhances reactivity vs. THF for bulky substrates.

- Temperature control : 60–80°C balances reaction rate and side-product formation.

- Base choice : K₂CO₃ or Cs₂CO₃ in aqueous/organic biphasic systems minimizes boronic acid protodeboronation .

Q. How do steric and electronic effects of the methoxymethoxy group influence reactivity in cross-couplings?

The methoxymethoxy group acts as a moderate electron donor (via methoxy oxygen), accelerating oxidative addition of Pd(0) to aryl halides. Steric hindrance from the MOM group can reduce coupling efficiency with bulky substrates, necessitating larger ligands (e.g., XPhos) or higher temperatures .

Q. What strategies mitigate competing side reactions when using this compound in multi-step syntheses?

- Protecting group stability : Use acid-labile MOM protection to avoid premature deprotection.

- Sequential coupling : Prioritize Suzuki-Miyaura reactions before introducing base-sensitive functionalities.

- Purification : Flash chromatography (silica gel, hexane/EtOAc) or recrystallization removes boronic acid byproducts .

Q. How to resolve contradictions in reported catalytic efficiencies across different studies?

Discrepancies often arise from trace impurities (e.g., residual Pd) or solvent moisture . Reproduce reactions under strictly anhydrous conditions and compare turnover numbers (TONs) using standardized Pd quantification (e.g., ICP-MS). Control experiments with degassed solvents and rigorously purified starting materials clarify mechanistic pathways .

Q. What computational methods predict its reactivity in novel reaction systems?

Density Functional Theory (DFT) calculates transition-state energies for Pd-mediated cross-couplings, predicting regioselectivity. Molecular docking models interactions with biological targets (e.g., proteases), guiding medicinal chemistry applications. Software tools like Gaussian or ORCA are employed .

Safety and Handling

Q. What safety protocols are essential when handling this compound?

- PPE : Nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use a fume hood to avoid inhalation of dust/aerosols.

- Storage : Inert atmosphere, sealed container at 2–8°C to prevent hydrolysis of the boronate ester.

- Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.